

(2S)-Octane-2-thiol: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(2S)-Octane-2-thiol**, a chiral organosulfur compound. It covers its chemical identity, physicochemical properties, a detailed experimental protocol for its enantioselective synthesis, and its relevance in the broader context of medicinal chemistry and drug development.

Chemical Identity and Properties

(2S)-Octane-2-thiol, the (S)-enantiomer of octane-2-thiol, is a chiral thiol of interest in various chemical and pharmaceutical research areas. Its stereospecific nature makes it a valuable building block in asymmetric synthesis.

Table 1: Chemical Identifiers for Octane-2-thiol



Identifier	Value	
IUPAC Name	(2S)-Octane-2-thiol	
CAS Number	50764-49-3	
Racemic CAS Number	3001-66-9[1][2][3]	
Molecular Formula	C ₈ H ₁₈ S[1]	
Molecular Weight	146.30 g/mol [3]	
InChI Key	BZXFEMZFRLXGCY-VCSAMIKUNA-N	
Canonical SMILES	CCCCCC(C)S	

Synonyms:

- (S)-Octane-2-thiol
- (S)-2-Octylthiol
- (S)-sec-Octanethiol

Table 2: Physicochemical Properties of 2-Octanethiol (Racemic)

Property	Value	Reference
Appearance	Colorless liquid	
Density	0.835 g/cm ³	[2]
Boiling Point	188.4 °C at 760 mmHg	[1][2]
Melting Point	-79 °C	[1][2]
Flash Point	55.7 °C	[1][2]
XLogP3	3.9	[1]
Refractive Index	1.449	[1]



Enantioselective Synthesis of (2S)-Octane-2-thiol

The enantioselective synthesis of **(2S)-Octane-2-thiol** can be effectively achieved from the commercially available (R)-octan-2-ol via a Mitsunobu reaction. This reaction proceeds with a clean inversion of stereochemistry at the chiral center.

Experimental Protocol: Mitsunobu Reaction for (2S)-Octane-2-thiol Synthesis

Materials:

- (R)-Octan-2-ol
- Triphenylphosphine (PPh3)
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
- Thioacetic acid (CH₃COSH)
- Anhydrous Tetrahydrofuran (THF)
- Methanol (MeOH)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:



· Thioacetate Formation:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)octan-2-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Add thioacetic acid (1.2 eq) to the mixture.
- Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification of S-oct-2-yl ethanethioate:
 - Once the reaction is complete, concentrate the mixture under reduced pressure.
 - Add a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide byproduct.
 - Filter the mixture and wash the solid with cold hexane.
 - Wash the filtrate sequentially with saturated aqueous NaHCO₃, water, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure S-oct-2-yl ethanethioate.

Hydrolysis to (2S)-Octane-2-thiol:

- Dissolve the purified S-oct-2-yl ethanethioate in methanol.
- Add an aqueous solution of sodium hydroxide (e.g., 2 M) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

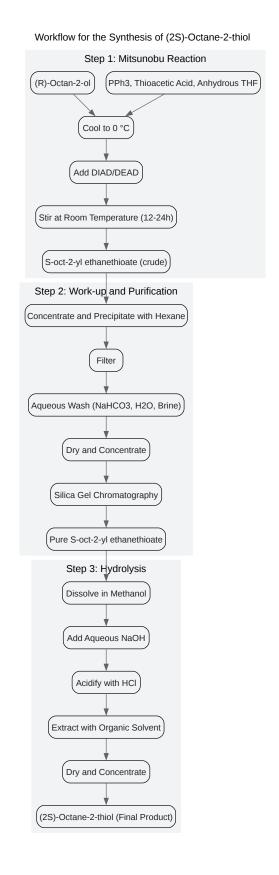






- After hydrolysis is complete, carefully acidify the mixture with cold dilute hydrochloric acid (e.g., 1 M) to protonate the thiolate.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the combined organic extracts with water and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully concentrate under reduced pressure (avoiding excessive heat to prevent oxidation) to obtain **(2S)**-Octane-2-thiol.





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Caption: Synthesis workflow for (2S)-Octane-2-thiol.



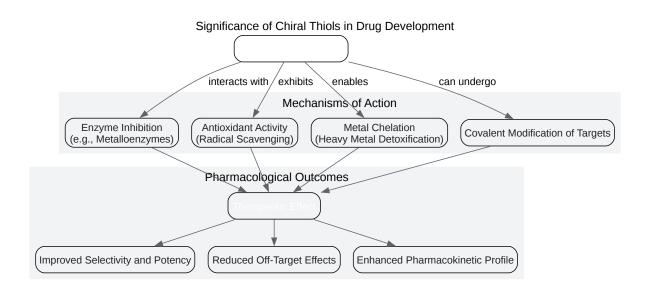
Relevance in Drug Development and Medicinal Chemistry

While **(2S)-Octane-2-thiol** itself is not a known therapeutic agent, the thiol functional group and chirality are of significant importance in drug design and development. Thiol-containing compounds play crucial roles in various biological processes and are present in a number of approved drugs.[4][5]

Key Roles of Chiral Thiols in Medicinal Chemistry:

- Enzyme Inhibition: The thiol group can act as a nucleophile or a metal ligand, enabling it to interact with the active sites of enzymes. For example, it can coordinate to zinc ions in metalloenzymes, leading to their inhibition.
- Antioxidant Activity: Thiols can act as radical scavengers and participate in redox cycling, thereby protecting cells from oxidative stress.[4] They can help restore cellular pools of other important thiols like glutathione.[4][5]
- Metal Chelation: The ability of thiols to form stable complexes with heavy metals is utilized in the treatment of metal poisoning.[4][5]
- Covalent Modification: The thiol group can form covalent bonds with specific targets, leading to irreversible inhibition, a mechanism employed by some anticancer drugs.
- Stereospecific Interactions: The chirality of a molecule is critical for its interaction with biological targets, which are themselves chiral. The specific stereochemistry of a chiral thiol can determine its binding affinity, efficacy, and safety profile.





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Caption: The multifaceted roles of chiral thiols in drug development.

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